GABA-A Receptor Pharmacological Activity
Desethylzaleplon exhibits no significant pharmacological activity at central benzodiazepine/GABA-A receptors, in contrast to zaleplon which acts as a positive allosteric modulator with an IC₅₀ of 4,454.5 nM for [³H]flunitrazepam displacement [1] [2]. All zaleplon metabolites, including desethylzaleplon, are confirmed pharmacologically inactive in both animal behavioral models and in vitro assays [3].
| Evidence Dimension | GABA-A receptor pharmacological activity |
|---|---|
| Target Compound Data | Pharmacologically inactive (no significant neuropharmacological effects at central benzodiazepine receptors) |
| Comparator Or Baseline | Zaleplon—IC₅₀ 4,454.5 nM for [³H]flunitrazepam displacement from rat hippocampal membranes |
| Quantified Difference | Qualitative categorical difference: inactive vs. active |
| Conditions | In vitro [³H]flunitrazepam radioligand binding assay using rat hippocampal membrane preparations for zaleplon IC₅₀; in vivo behavioral models and in vitro activity assays for metabolites (Vanover et al., 1994) |
Why This Matters
Users procuring desethylzaleplon for receptor-binding or functional activity studies cannot substitute zaleplon or 5-oxo-zaleplon and must use the authentic metabolite standard to confirm absence of off-target activity.
- [1] Vanover, K.E., Mangano, R.M., Barrett, J.E. CL 284,846, a novel sedative-hypnotic: Evaluation of its metabolites for pharmacological activity in vitro and in vivo. Drug Dev Res, 1994, 33(1), 39–45. View Source
- [2] Effect of zaleplon on learning and memory in rats. PubMed PMID: 12056067. Zaleplon IC₅₀ = 4,454.5 nM for [³H]flunitrazepam displacement. View Source
- [3] RxReasoner. Zaleplon Pharmacology: All of zaleplon's metabolites are inactive in both animal behavioural models and in vitro activity assays. View Source
